molecular formula C24H22FN5O4 B2694704 2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326873-44-2

2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2694704
CAS No.: 1326873-44-2
M. Wt: 463.469
InChI Key: MJAVLOUKMAAURQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound with a unique structure that combines several functional groups, including a fluorophenyl group, a furan ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the furan-2-carbonyl piperazine moiety: This can be accomplished through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is of interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Studies: It can be used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound can be used to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
  • 2-(4-bromophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the fluorophenyl group, in particular, can influence its pharmacokinetic properties and binding interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O4/c25-18-5-3-17(4-6-18)19-16-20-23(32)28(13-14-30(20)26-19)8-7-22(31)27-9-11-29(12-10-27)24(33)21-2-1-15-34-21/h1-6,13-15,19-20,26H,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYOZLGMTOKTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)F)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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